2-Phenylglutamic acid

Behavioral Pharmacology Antidepressant CNS

Researchers requiring a glutamate analog with bidirectional transporter modulation often face supply inconsistencies for the specific 2-phenyl isomer. This product resolves that by providing the exact stereochemistry required to suppress both glutamate uptake and reversed transport in synaptosomal preparations-an activity absent in L-glutamic acid and other phenyl-substituted isomers. - Unique pharmacological tool for dissecting synaptic glutamate homeostasis mechanisms - Validated lead scaffold for non-benzodiazepine anxiolytic development (efficacy comparable to imipramine at 26 mg/kg) - Supplied with rigorous batch documentation to ensure isomer integrity for reproducible behavioral pharmacology research

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 57746-24-4
Cat. No. B12798825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylglutamic acid
CAS57746-24-4
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)(C(=O)O)N
InChIInChI=1S/C11H13NO4/c12-11(10(15)16,7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,14)(H,15,16)
InChIKeyTVAXADNCKRAXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylglutamic Acid: Chemical & Procurement Specs


2-Phenylglutamic acid (also known as β-phenylglutamic acid or 2-amino-2-phenylpentanedioic acid) is a non-proteinogenic phenyl-substituted glutamic acid analog with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol [1]. The compound features a phenyl group attached to the β-carbon of the glutamic acid backbone, creating a stereocenter and enabling chiral resolution into two pairs of enantiomers [2]. Its hydrochloride salt form (RGPU-135, neuroglutam) has been extensively studied in behavioral pharmacology and exhibits significant antidepressant and anxiolytic properties distinct from the parent amino acid [3].

Glutamate Signaling
Transporter modulation & synaptic homeostasis studies
Behavioral Pharmacology
Despair/conflict model endpoints; psychostimulant response
GABAergic Research
Indirect receptor upregulation & neuropharmacology

Why Generic Analogs Cannot Substitute for 2-Phenylglutamic Acid


2-Phenylglutamic acid demonstrates distinct pharmacological and biochemical profiles that preclude substitution with generic L-glutamic acid or other phenyl-substituted analogs. The compound functions as a structural analog of glutamate that suppresses both uptake and reversed transport of glutamate in synaptosomal preparations, an activity not shared by the parent amino acid [1]. Unlike 3- and 4-phenylglutamic acids, which show no antimicrobial activity, the 2-substituted analog exhibits unique transporter interactions [2]. Furthermore, its hydrochloride salt (RGPU-135) produces pronounced antidepressant and anxiolytic effects in animal models at doses where L-glutamic acid either lacks efficacy or produces opposite behavioral outcomes [3]. These differences underscore the necessity of procuring the specific 2-phenyl substitution pattern for research applications involving glutamate signaling, neurotransmission, and behavioral pharmacology.

vs. L‑Glutamic acid
2‑Phenylglutamic acid (RGPU‑135)
Reported bidirectional glutamate transporter modulation; L‑glutamic acid lacks this profile and showed opposite behavioral endpoints.
vs. 3‑/4‑Phenyl isomers
2‑Phenyl substitution
Only 2‑phenyl isomer exhibits CNS behavioral activity at 13–26 mg/kg; 3‑ and 4‑phenyl isomers inactive in behavioral and antimicrobial screens.
Salt form
Hydrochloride (RGPU‑135)
Free acid may differ in solubility and behavioral model response; key pharmacodynamic data linked to the hydrochloride salt.

Quantitative Evidence: 2-Phenylglutamic Acid vs. Comparators


Antidepressant Activity vs. L-Glutamic Acid

β-Phenylglutamic acid hydrochloride (RGPU-135, 26 mg/kg) exhibits antidepressant activity comparable to imipramine (15 mg/kg) and significantly more pronounced than fluoxetine (20 mg/kg) and tianeptine (2.5 mg/kg) in the tail suspension test and Porsolt swim test [1]. In contrast, L-glutamic acid at a substantially higher dose (200 mg/kg) produced no anticonvulsant effects and even decreased pain threshold parameters, whereas β-phenylglutamic acid hydrochloride (26 mg/kg) increased survival rate and promoted recovery of motor and cognitive functions [2].

Forced Swim Endpoint
Reported head‑to‑head
RGPU‑135 26 mg/kg reduced immobility comparably to imipramine 15 mg/kg; superior to fluoxetine, tianeptine
Supports behavioral despair model endpoint context
Acute rodent models; requires model‑specific review
Behavioral Pharmacology Antidepressant CNS Forced Swim Test

Anxiolytic Activity vs. Diazepam

β-Phenylglutamic acid hydrochloride (RGPU-135, 26 mg/kg) demonstrates anxiolytic activity in the Vogel conflict test to the same extent as diazepam (1 mg/kg), a standard benzodiazepine anxiolytic [1]. The compound also reduced anxiety in the open-field test and elevated plus maze, with optimal anxiolytic effects observed at doses of 26 and 52 mg/kg [2]. Unlike L-glutamic acid, which enhanced aggression in behavioral tests, β-phenylglutamic acid suppressed provoked unmotivated aggression [3].

Conflict Test Endpoint
Reported head‑to‑head
RGPU‑135 26 mg/kg showed anxiolytic‑like response equal to diazepam 1 mg/kg in Vogel test
Supports anxiety model endpoint context
Data from Vogel conflict, EPM; further model review advised
Anxiolytic Behavioral Pharmacology Conflict Test

Psychostimulant Effect vs. β-Phenylethylamine

RGPU-135 (β-phenylglutamic acid hydrochloride) at 13 mg/kg and 26 mg/kg increases exercise performance of outbred mice in a repeated forced dynamic load test, reduces fatigue intensity, and accelerates adaptation to loading [1]. In contrast, β-phenylethylamine (20 mg/kg) under identical conditions decreases exercise performance and adaptation capacity while accelerating fatigue development [1]. RGPU-135 exhibits psychostimulant activity without the "exhaustive" effect characteristic of typical psychostimulants, selectively increasing spontaneous motion activity in mice with active stress response phenotypes (C57BL/6) but not in passive phenotypes (BALB/c) [1].

Exercise Performance
Reported comparator
RGPU‑135 13/26 mg/kg increased forced‑load performance; β‑phenylethylamine decreased it
Supports psychostimulant‑response model interpretation
Outbred mice; strain‑specific effects may vary
Psychostimulant Exercise Performance Fatigue

Glutamate Transporter Modulation vs. Standard Inhibitors

β-Phenylglutamic acid suppresses both the decrease in extracellular glutamate concentration ([Glu]o) in standard medium and the increase in [Glu]o in low Na+ medium in rat cortical synaptosomes [1]. This dual modulatory effect differs from the action of D-aspartate and DL-threo-β-hydroxy-aspartate (THA), which increase [Glu]o in standard media as transportable substrates, and from dihydrokainate (DHK), a non-transportable inhibitor selective for GLT-1 that only suppresses the decrease in [Glu]o [1]. The concentration of β-phenylglutamic acid tested was 1000 µM, which produced complete suppression of both directional changes [1].

Glutamate Transporter Dual Modulation
Method context
β‑Phenylglutamic acid 1000 µM suppressed both [Glu]o decrease and increase in synaptosomes
Supports transporter dynamics study context
Divergent from D‑Asp, THA, DHK; ex vivo preparation
Glutamate Transport Synaptosomes Neurotransmission

Indirect GABAergic Modulation vs. Direct Agonists

Neuroglutam (β-phenylglutamic acid hydrochloride, 26 mg/kg) does not directly bind to GABAA or GABAB receptors in vitro, as demonstrated by radioligand binding assays using [3H]SR95531 (GABAA) and [3H](-)Baclofen (GABAB) at concentrations up to 10-4 M [1]. However, subchronic administration (26 mg/kg daily for 5 days) induces an increase in GABAA receptor density in the rat prefrontal cortex [1]. This indirect modulatory mechanism differs from direct GABAA agonists like diazepam and GABAB agonists like baclofen, which exhibit direct binding. The antidepressant and anxiolytic effects of neuroglutam are abolished by co-administration with the GABAA antagonist bicuculline (1 mg/kg), confirming functional dependence on GABAergic signaling despite lack of direct receptor binding [1].

GABA‑A Receptor Density
Class‑level inference
No direct binding up to 10⁻⁴ M; subchronic dosing increased prefrontal cortex GABA‑A density
Supports indirect GABAergic mechanism study
Receptor upregulation observed; requires validation
GABA Receptor Neuropharmacology Mechanism of Action

Positional Isomer Selectivity: 2-Phenyl vs. 3- and 4-Phenyl

While 3-phenylglutamic acid and 4-phenylglutamic acid were evaluated and found to be inactive against Plasmodium berghei (malaria) and nontoxic to mice at 640 mg/kg, the 2-phenyl analog exhibits distinct biological activities including glutamate transporter modulation and pronounced CNS effects [1]. All three positional isomers (2-, 3-, and 4-phenylglutamic acids) failed to inhibit Aspergillus niger, Aspergillus oryzae, Trichoderma viride, and Myrothecium verrucaria at concentrations up to 10,000 μg/mL [1]. However, the 2-phenyl substitution is uniquely active in behavioral pharmacology models at doses as low as 13-26 mg/kg, whereas the 3- and 4-phenyl isomers lack such activity [1][2].

Positional Isomer Activity
Cross‑study comparable
2‑Phenyl isomer active at 13‑26 mg/kg in behavioral tests; 3‑ and 4‑phenyl isomers inactive
Supports 2‑phenyl substitution requirement
Antimicrobial screens negative for all isomers
Structure-Activity Relationship Antimicrobial Positional Isomers

2-Phenylglutamic Acid: Research & Industrial Applications


Antidepressant & Anxiolytic Lead Optimization

2-Phenylglutamic acid hydrochloride (RGPU-135) serves as a validated lead scaffold for developing novel antidepressants and anxiolytics. Its efficacy comparable to imipramine (15 mg/kg) and diazepam (1 mg/kg) at 26 mg/kg, combined with its indirect GABAergic mechanism lacking direct receptor binding, positions it as a differentiated starting point for optimizing non-benzodiazepine anxiolytics and non-tricyclic antidepressants with potentially improved side-effect profiles [1][2]. Researchers can utilize this compound as a positive control in behavioral pharmacology assays or as a template for structure-activity relationship studies targeting mood disorders.

Glutamate Transporter & Synaptic Homeostasis Studies

The unique ability of β-phenylglutamic acid to suppress both glutamate uptake and reversed transport in synaptosomal preparations makes it an essential pharmacological tool for investigating glutamate transporter dynamics and synaptic glutamate homeostasis [1]. Unlike transportable substrates (D-aspartate, THA) or selective inhibitors (DHK), β-phenylglutamic acid provides bidirectional modulation that enables researchers to dissect the balance between uptake and reversed transport mechanisms. This compound is particularly valuable for ex vivo and in vitro studies of excitotoxicity, synaptic plasticity, and neurotransmitter regulation.

Psychostimulant Mechanism Studies

RGPU-135 (β-phenylglutamic acid hydrochloride) exhibits a novel psychostimulant profile characterized by increased exercise performance without the "exhaustive" effect typical of conventional stimulants [1]. This compound selectively enhances activity in mice with active stress-response phenotypes (C57BL/6) but not passive phenotypes (BALB/c), suggesting strain-specific or genetic-background-dependent effects [1]. Researchers studying the neurobiology of fatigue, performance enhancement, and psychostimulant mechanisms can employ this compound as a comparator tool to differentiate novel stimulant mechanisms from amphetamine-like agents.

GABAergic Neuropharmacology & Receptor Expression

Neuroglutam's capacity to increase GABAA receptor density in the prefrontal cortex following subchronic administration, despite lacking direct receptor binding, establishes it as a unique tool for investigating receptor upregulation mechanisms and indirect GABAergic modulation [1]. This compound is particularly suited for ex vivo autoradiography studies, receptor binding assays following chronic treatment paradigms, and investigations into the molecular mechanisms linking glutamate analog exposure to GABAergic system adaptation. Such studies can inform the development of therapeutics with novel mechanisms for anxiety, depression, and epilepsy.

Application
Selection Property
Validation Focus
Behavioral Pharmacology Lead Studies
Reported behavioral despair & conflict model endpoints
Immobility reduction, anxiety‑like behavior, non‑exhaustive psychostimulant response
Glutamate Transporter & Synaptic Homeostasis
Bidirectional [Glu]o modulation in synaptosomal preparations
Uptake/reversed‑transport balance; comparison vs. D‑Asp, DHK, THA
Psychostimulant Mechanism Research
Exercise performance increase without exhaustive effect
Forced‑load test; strain‑dependent response (C57BL/6 vs BALB/c)
GABAergic Neuropharmacology
Indirect GABA‑A receptor upregulation after subchronic treatment
Receptor density change; lack of direct binding; bicuculline reversal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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